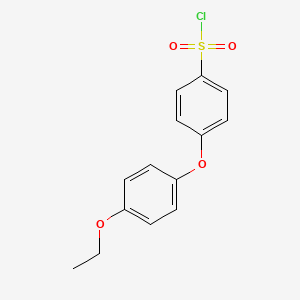

4-(4-ethoxyphenoxy)benzenesulfonyl Chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-ethoxyphenoxy)benzenesulfonyl Chloride is a chemical compound with the molecular formula C14H13ClO4S and a molecular weight of 312.77 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 4-(4-ethoxyphenoxy)benzenesulfonyl Chloride consists of a benzene ring attached to a sulfonyl chloride group and an ethoxyphenoxy group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, which are beyond the scope of this analysis.Physical And Chemical Properties Analysis

4-(4-ethoxyphenoxy)benzenesulfonyl Chloride is a solid at room temperature . It has a predicted melting point of 159.45°C and a predicted boiling point of approximately 417.4°C at 760 mmHg . The predicted density is approximately 1.3 g/cm3, and the refractive index is predicted to be n20D 1.57 .科学的研究の応用

Organic Synthesis and Chemical Transformations

4-(4-ethoxyphenoxy)benzenesulfonyl chloride serves as a precursor in the synthesis of polymer-supported benzenesulfonamides, which are key intermediates in different chemical transformations. These transformations include unusual rearrangements to yield diverse privileged scaffolds, highlighting its versatility in synthesizing complex molecules (Fülöpová & Soural, 2015).

Material Science and Engineering

In material science, 4-(4-ethoxyphenoxy)benzenesulfonyl chloride derivatives are utilized in the preparation of novel sulfonated thin-film composite nanofiltration membranes. These membranes demonstrate improved water flux, which is crucial for the efficient treatment of dye solutions. The introduction of sulfonic acid groups enhances surface hydrophilicity without compromising dye rejection, underscoring its potential in advancing water purification technologies (Liu et al., 2012).

Catalysis and Synthetic Applications

Benzenesulfonyl chlorides, including derivatives of 4-(4-ethoxyphenoxy)benzenesulfonyl chloride, find applications in palladium-catalyzed direct arylations of thiophenes, allowing regioselective access to β-arylated thiophenes. This process, which proceeds without oxidants or ligands and tolerates various substituents, underscores the role of these compounds in facilitating efficient catalytic reactions in organic synthesis (Yuan & Doucet, 2014).

Pharmaceutical and Bioactive Compound Development

The synthesis of bioactive compounds, such as sulfonamides, employs 4-(4-ethoxyphenoxy)benzenesulfonyl chloride derivatives as intermediates. These compounds have been evaluated for their cytotoxicity, tumor specificity, and inhibition of human carbonic anhydrase enzymes, which are significant for developing potential therapeutic agents (Gul et al., 2016).

Safety and Hazards

作用機序

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biological molecules.

Mode of Action

It can be inferred from related compounds that it may undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) reacts with an electrophile (a molecule that accepts an electron pair). The benzylic position of the compound, adjacent to the aromatic ring, is often a site of such reactions .

Pharmacokinetics

Its physical properties such as its solid state, predicted melting point of 15945°C, and predicted boiling point of 4174°C at 760 mmHg may influence its bioavailability and pharmacokinetics.

特性

IUPAC Name |

4-(4-ethoxyphenoxy)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO4S/c1-2-18-11-3-5-12(6-4-11)19-13-7-9-14(10-8-13)20(15,16)17/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIXUELBAKMDHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethoxyphenoxy)benzene-1-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzofuran-2-carboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2897820.png)

![3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B2897824.png)

![N-(1-cyanocycloheptyl)-2-[2-pyrrolidin-1-yl-5-(trifluoromethyl)anilino]acetamide](/img/structure/B2897826.png)

![2-cyano-N-methyl-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2897828.png)

![3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2897832.png)

![Methyl (E)-4-[2-(4-methylsulfonylphenyl)morpholin-4-yl]-4-oxobut-2-enoate](/img/structure/B2897833.png)

![2-[1-[2-(Benzotriazol-1-yl)acetyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2897834.png)

![3-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2897836.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2897840.png)

![1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2897841.png)